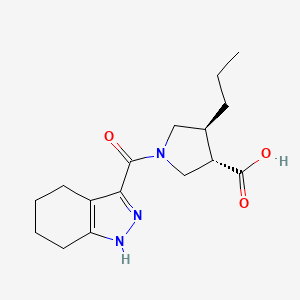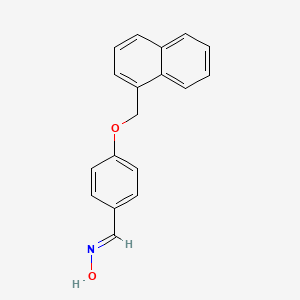
4-(1-naphthylmethoxy)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Naphthylmethoxy)benzaldehyde oxime is a compound that could be expected to exhibit unique chemical and physical properties due to its structural components, which include a naphthylmethoxy group and an oxime functional group attached to a benzaldehyde core. Although the specific compound "4-(1-naphthylmethoxy)benzaldehyde oxime" isn't directly detailed in the searched literature, insights can be derived from closely related compounds and general chemical principles.
Synthesis Analysis
The synthesis of similar naphthyl-based compounds often involves multistep organic reactions, starting from basic naphthalene derivatives. For instance, a method described for the synthesis of complex naphthoic acids involves Z-selective olefination of benzaldehyde derivatives, followed by several steps including dioxolenone cleavage and oxidative cyclization (Ji, Rosen, & Myers, 2004). Another example involves the synthesis of naphtho[b]furan scaffolds through a one-pot four-component protocol, indicating a versatile approach to constructing complex naphthalene-based frameworks (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of naphthylmethoxy benzaldehyde derivatives could be characterized by techniques such as NMR, FTIR, and X-ray crystallography. These methods provide insights into the compound's conformation, intramolecular interactions, and overall geometry. A related study on a naphthohydrazide compound showcased the planarity of the molecule and detailed the intramolecular and intermolecular hydrogen bonding patterns, highlighting the importance of molecular geometry in understanding the properties and reactivity of such compounds (Huang, 2009).
Chemical Reactions and Properties
The chemical reactivity of 4-(1-naphthylmethoxy)benzaldehyde oxime could involve reactions typical of oximes and benzaldehyde derivatives, such as oxime formation, reduction, and participation in condensation reactions. The presence of a naphthylmethoxy group could also influence the compound's electronic properties and reactivity. For example, studies on similar compounds have explored their utility in synthesizing polysubstituted naphthofuranamines, indicating potential for diverse organic transformations (Zhang et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of 4-(1-naphthylmethoxy)benzaldehyde oxime, would be influenced by its molecular structure. The oxime group could contribute to hydrogen bonding, affecting its solubility in various solvents, while the aromatic components could impact its thermal stability and volatility.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards various reagents, and photophysical properties, are crucial for understanding the behavior of 4-(1-naphthylmethoxy)benzaldehyde oxime. Studies on related compounds have highlighted the role of substituents in determining photophysical properties, offering insights into how structural variations can affect the absorption and emission characteristics (Atahan & Durmuş, 2015).
Mécanisme D'action
While the mechanism of action for “4-(1-naphthylmethoxy)benzaldehyde oxime” is not explicitly stated in the available resources, oximes in general are known for their diverse biological and pharmacological applications . They act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase .
Orientations Futures
Oxime ethers, which include compounds like “4-(1-naphthylmethoxy)benzaldehyde oxime”, have diverse biological and pharmacological applications . They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . Given the pharmacological significance of oximes, they constitute an interesting area of research .
Propriétés
IUPAC Name |
(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-19-12-14-8-10-17(11-9-14)21-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-12,20H,13H2/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVDLAKUWFBXFF-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5528876.png)
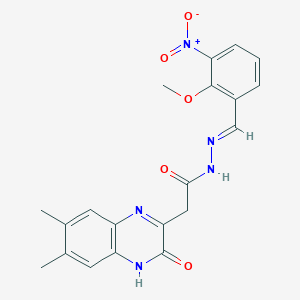
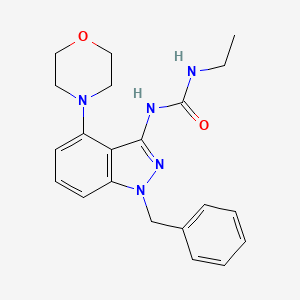
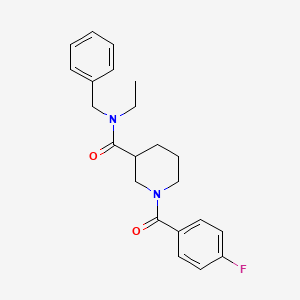
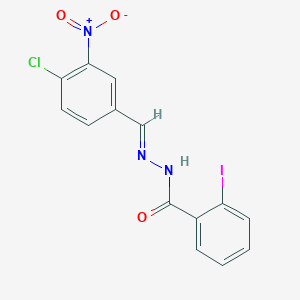
![(4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528906.png)
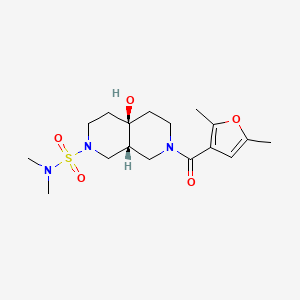

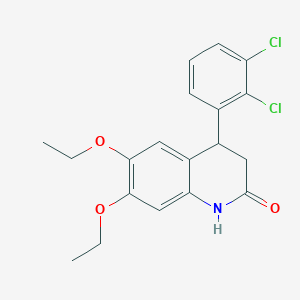
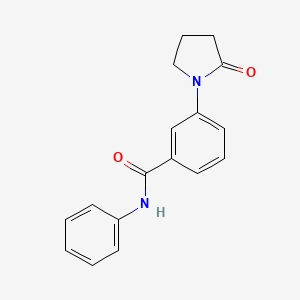
![8-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5528929.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B5528930.png)
